An In-depth Technical Guide to 1-(phenylsulfonyl)-4-propylpiperazine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(phenylsulfonyl)-4-propylpiperazine: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)-4-propylpiperazine, a molecule of interest within the broader class of sulfonylpiperazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This document will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the potential biological significance of this specific analog, providing a foundational resource for researchers, scientists, and professionals in drug development.
Introduction to the Sulfonylpiperazine Scaffold
The sulfonylpiperazine moiety is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The core structure, consisting of a piperazine ring attached to a sulfonyl group, allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[1] Derivatives of this class have demonstrated a wide range of biological effects, including enzyme inhibition, antimicrobial activity, and anti-inflammatory properties, making them promising candidates for targeting various diseases such as cancer and neurological disorders.[1] The phenylsulfonyl group, in particular, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which contributes to their therapeutic potential.[1]
Chemical Structure and Properties of 1-(phenylsulfonyl)-4-propylpiperazine
The chemical identity of 1-(phenylsulfonyl)-4-propylpiperazine is defined by its unique arrangement of a phenylsulfonyl group and a propyl group attached to the nitrogen atoms of a central piperazine ring.
Caption: Chemical structure of 1-(phenylsulfonyl)-4-propylpiperazine.
Physicochemical Properties
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₃H₂₀N₂O₂S | - |
| Molecular Weight | 268.38 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on similar N-sulfonylpiperazine compounds.[3] |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.[4] Low aqueous solubility is expected at neutral pH, with increased solubility in acidic conditions due to the basic nature of the piperazine nitrogen.[4] | The protonation of the piperazine nitrogen at low pH increases polarity and aqueous solubility. |
| pKa | Not available | The unsubstituted nitrogen of the piperazine ring is basic. |
Synthesis of 1-(phenylsulfonyl)-4-propylpiperazine: A Step-by-Step Protocol
The synthesis of 1-(phenylsulfonyl)-4-propylpiperazine can be achieved through a straightforward two-step process involving the N-sulfonylation of a piperazine derivative followed by N-alkylation. This synthetic strategy is adaptable and has been successfully employed for a variety of analogous compounds.[5][6]
Caption: Synthetic workflow for 1-(phenylsulfonyl)-4-propylpiperazine.
Experimental Protocol
Materials:
-
1-Propylpiperazine
-
Phenylsulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), diluted solution
-
Sodium carbonate (Na₂CO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: To a solution of 1-propylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 equivalents). The mixture is stirred at room temperature. The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride.
-
Addition of Phenylsulfonyl Chloride: Phenylsulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred solution of 1-propylpiperazine and TEA. The dropwise addition helps to control the reaction temperature, as the sulfonylation reaction can be exothermic.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (1-propylpiperazine) is consumed. A typical reaction time is around 30 minutes to a few hours.[5]
-
Aqueous Work-up: Upon completion, the reaction mixture is sequentially washed with a diluted hydrochloric acid solution, a saturated sodium carbonate solution, and finally with brine.[5] The acidic wash removes excess TEA and any unreacted 1-propylpiperazine, while the basic wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(phenylsulfonyl)-4-propylpiperazine.[3]
Spectroscopic Characterization
The structural confirmation of the synthesized 1-(phenylsulfonyl)-4-propylpiperazine would be achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not published, the expected characteristic signals are outlined below based on the analysis of similar structures.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, typically in the range of δ 7.5-7.9 ppm. The protons on the piperazine ring will appear as multiplets in the upfield region, likely between δ 2.5-3.5 ppm. The propyl group will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the central methylene group, and a triplet for the methylene group attached to the piperazine nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The carbons of the piperazine ring will resonate in the range of δ 45-55 ppm. The three carbons of the propyl group will also be visible at their respective chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
S=O Stretching: Strong absorption bands characteristic of the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[8]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and propyl groups will be observed just below 3000 cm⁻¹.[9]
-
C-N Stretching: This will likely appear in the fingerprint region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for N-phenyl benzenesulfonamides involves the loss of SO₂.[10]
Potential Applications and Biological Significance
The sulfonylpiperazine scaffold is a key feature in a number of biologically active compounds. Research into this class of molecules has revealed their potential in various therapeutic areas:
-
Anticancer Activity: Many sulfonylpiperazine derivatives have shown potent inhibitory effects on kinases and other enzymes that are crucial for cancer cell proliferation.[1]
-
Antimicrobial Activity: These compounds have also demonstrated significant activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents.[1]
-
Neurological Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system. Structure-activity relationship studies of sulfonylpiperazine analogs have identified them as modulators of neuronal nicotinic receptors.[11] Furthermore, derivatives of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been investigated as inhibitors of the glycine transporter-1 (GlyT-1), which has implications for treating neurological conditions.[12]
-
Antimalarial Activity: Phenylsulfonyl piperazine derivatives have been identified as specific inhibitors of erythrocyte invasion by Plasmodium falciparum, the parasite responsible for malaria.[13]
The specific biological activity of 1-(phenylsulfonyl)-4-propylpiperazine has not been extensively reported, but its structural features suggest that it could be a valuable tool for further investigation in these and other therapeutic areas.
Conclusion
This technical guide has provided a detailed overview of 1-(phenylsulfonyl)-4-propylpiperazine, a compound with significant potential for further research and development. By synthesizing information from closely related analogs, this document offers a robust framework for its synthesis, characterization, and understanding of its physicochemical properties. The straightforward synthetic route and the established biological relevance of the sulfonylpiperazine scaffold make 1-(phenylsulfonyl)-4-propylpiperazine an attractive molecule for medicinal chemistry programs aimed at the discovery of novel therapeutic agents. Further investigation into its specific biological targets and pharmacological profile is warranted.
References
- An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Deriv
- Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associ
- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI.
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016, September 22). PubMed.
- An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine. (n.d.). Benchchem.
- Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. (2021, March 15). PubMed.
- INFRARED SPECTROSCOPY (IR). (n.d.). Columbia University.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. (2004, March 31). Molecules.
- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025, August 9).
- 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (n.d.). Benchchem.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides† [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
